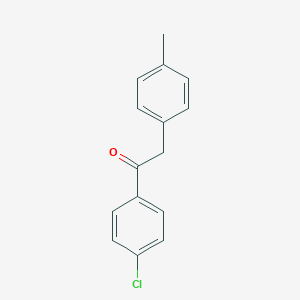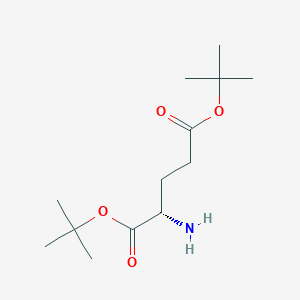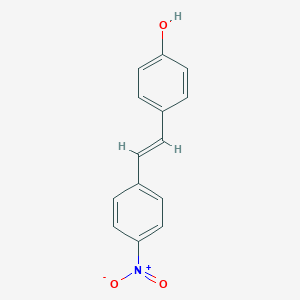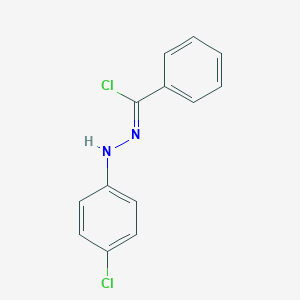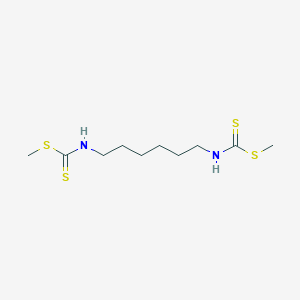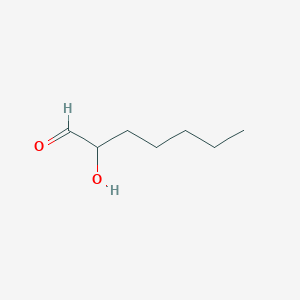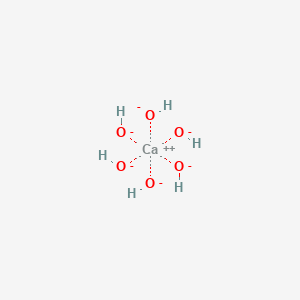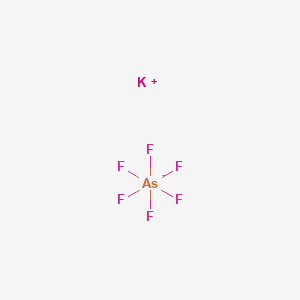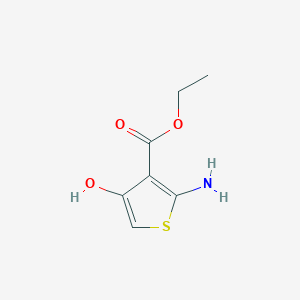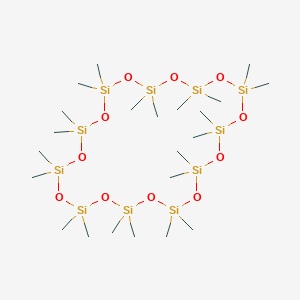
Cycloundecasiloxane, docosamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloundecasiloxane, docosamethyl- is a cyclic silicone compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is a member of the alkyl-substituted siloxane family and is characterized by its unique ring structure, which makes it an attractive candidate for use in a wide range of scientific research applications. The purpose of
Mecanismo De Acción
The mechanism of action of cycloundecasiloxane, docosamethyl- is not fully understood, but it is believed to involve interactions with cell membranes. The alkyl substituent on the silicon atom in the ring structure may allow cycloundecasiloxane, docosamethyl- to interact with lipid bilayers in cell membranes, leading to changes in membrane permeability and other cellular processes.
Biochemical and Physiological Effects
Cycloundecasiloxane, docosamethyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that cycloundecasiloxane, docosamethyl- can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. Additionally, cycloundecasiloxane, docosamethyl- has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cycloundecasiloxane, docosamethyl- in lab experiments is its ease of synthesis. Cycloundecasiloxane, docosamethyl- can be synthesized using standard laboratory equipment and techniques, making it accessible to researchers in a wide range of fields. Additionally, cycloundecasiloxane, docosamethyl- has a low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the main limitations of using cycloundecasiloxane, docosamethyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments and may limit its potential applications in certain fields.
Direcciones Futuras
There are several potential future directions for research on cycloundecasiloxane, docosamethyl-. One area of interest is the development of new drug delivery systems using cycloundecasiloxane, docosamethyl- as a carrier. Additionally, further research is needed to fully understand the mechanism of action of cycloundecasiloxane, docosamethyl- and its effects on cellular processes. Finally, there is potential for the development of new antimicrobial agents based on cycloundecasiloxane, docosamethyl- and its derivatives.
Conclusion
Cycloundecasiloxane, docosamethyl- is a cyclic silicone compound that has a wide range of potential scientific research applications. Its unique ring structure and ease of synthesis make it an attractive candidate for use in drug delivery systems, while its antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new antibiotics and treatments for inflammatory diseases. While further research is needed to fully understand the mechanism of action of cycloundecasiloxane, docosamethyl- and its effects on cellular processes, this compound holds significant promise for future scientific research.
Métodos De Síntesis
Cycloundecasiloxane, docosamethyl- is typically synthesized through a process known as ring-opening polymerization. This process involves the reaction of a cyclic siloxane monomer with an alkyl-substituted silane compound in the presence of a catalyst. The resulting product is a cyclic siloxane with an alkyl substituent at one of the silicon atoms in the ring structure. The synthesis of cycloundecasiloxane, docosamethyl- is a relatively simple process that can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Cycloundecasiloxane, docosamethyl- has a wide range of potential scientific research applications. One of the most promising applications is in the field of drug delivery. The unique ring structure of cycloundecasiloxane, docosamethyl- makes it an ideal candidate for use as a drug carrier, as it can encapsulate drugs and protect them from degradation in the body. Additionally, cycloundecasiloxane, docosamethyl- has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Número CAS |
18766-38-6 |
|---|---|
Nombre del producto |
Cycloundecasiloxane, docosamethyl- |
Fórmula molecular |
C22H66O11Si11 |
Peso molecular |
815.7 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22-docosamethyl-1,3,5,7,9,11,13,15,17,19,21-undecaoxa-2,4,6,8,10,12,14,16,18,20,22-undecasilacyclodocosane |
InChI |
InChI=1S/C22H66O11Si11/c1-34(2)23-35(3,4)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(5,6)24-34/h1-22H3 |
Clave InChI |
QKFCLXPIIJGSQB-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Otros números CAS |
18766-38-6 |
Sinónimos |
DOCOSAMETHYLCYCLOUNDECASILOXANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



